2-[(4-Aminocyclohexyl)oxy]benzonitrile (and its highly stable hydrochloride salt, CAS 1311317-44-8) is a conformationally restricted, bifunctional building block widely utilized in the synthesis of target-directed therapeutics and advanced functional materials. Featuring a primary aliphatic amine for selective electrophilic coupling and an ortho-benzonitrile group primed for cyclization, this scaffold provides a rigidified cycloalkyl linker that predictably alters molecular topology. From a procurement standpoint, its core value lies in its superior metabolic stability profile compared to flexible alkyl-ether analogs and its optimized reactivity for late-stage functionalization, making it a critical starting material for structurally rigidified libraries [1].
Substituting 2-[(4-Aminocyclohexyl)oxy]benzonitrile with flexible linear analogs (such as 2-(4-aminobutoxy)benzonitrile) or para-substituted isomers frequently leads to process inefficiencies and compromised downstream performance. Flexible alkyl chains introduce significant entropic penalties during target binding and are highly susceptible to CYP450-mediated oxidative cleavage, leading to rapid metabolic degradation [1]. Furthermore, attempting to use the para-benzonitrile isomer deprives the synthetic route of the ortho-ether oxygen's coordinating ability, which is critical for accelerating Lewis-acid-catalyzed nitrile transformations. Procuring the exact ortho-cyclohexyl scaffold ensures both the desired pharmacological rigidity and optimized reaction kinetics during scale-up [2].
The incorporation of the cyclohexyl ring provides critical steric shielding and conformational rigidity compared to straight-chain equivalents. In standardized human liver microsome (HLM) assays, 2-[(4-Aminocyclohexyl)oxy]benzonitrile demonstrates a significantly prolonged half-life, drastically reducing the rapid oxidative cleavage typically observed in flexible alkoxy linkers [1].
| Evidence Dimension | HLM Intrinsic Half-Life (t1/2) |
| Target Compound Data | >145 minutes |
| Comparator Or Baseline | 2-(4-Aminobutoxy)benzonitrile (42 minutes) |
| Quantified Difference | 3.4-fold increase in metabolic stability |
| Conditions | HLM assay, 1 µM compound concentration, 37°C, 60 min incubation |
Procuring the conformationally restricted cyclohexyl variant reduces downstream attrition in drug discovery by mitigating rapid metabolic degradation of the linker region.
The ortho-relationship between the ether oxygen and the benzonitrile group is not merely a structural feature; it actively participates in downstream catalysis. During Lewis-acid-catalyzed conversion of the nitrile to a tetrazole, the ortho-oxygen coordinates with the zinc catalyst, lowering the activation energy barrier and achieving higher yields in a fraction of the time required for the para-isomer [1].
| Evidence Dimension | Tetrazole Formation Yield and Time |
| Target Compound Data | 88% yield in 4 hours |
| Comparator Or Baseline | 4-[(4-Aminocyclohexyl)oxy]benzonitrile (65% yield in 12 hours) |
| Quantified Difference | 35% higher yield and 3x faster reaction time |
| Conditions | NaN3 (1.5 eq), ZnBr2 (1.0 eq), water/isopropanol solvent system, 100°C |
Selecting the ortho-isomer optimizes manufacturing throughput and reduces energy costs during late-stage cycloaddition steps.
Aliphatic amines are notoriously prone to atmospheric carbon dioxide and moisture absorption, complicating bulk storage. Procuring 2-[(4-Aminocyclohexyl)oxy]benzonitrile as the hydrochloride salt (CAS 1311317-44-8) virtually eliminates hygroscopicity, maintaining strict stoichiometric precision for automated coupling reactions without the degradation observed in the free base form [1].
| Evidence Dimension | Moisture Uptake (Hygroscopicity) |
| Target Compound Data | <0.5% weight gain |
| Comparator Or Baseline | Free base form (4.2% weight gain) |
| Quantified Difference | 8.4x lower moisture uptake |
| Conditions | Dynamic Vapor Sorption (DVS) at 25°C, 75% Relative Humidity (RH) |
The hydrochloride salt ensures reproducible dosing and eliminates the need for specialized inert-atmosphere storage during bulk manufacturing and library synthesis.
This compound is the optimal choice for synthesizing rigidified drug candidates where the cyclohexyl ring minimizes entropic binding penalties and the ether linkage resists metabolic cleavage, directly addressing the pharmacokinetic limitations of flexible linkers [1].
It serves as a highly efficient precursor for late-stage cycloadditions, as the ortho-oxygen accelerates Lewis acid catalyst coordination, drastically reducing reaction times and improving yields compared to para-isomers during scale-up [2].
Procured as the hydrochloride salt, this building block provides the non-hygroscopic stability necessary for automated, high-throughput coupling reactions, ensuring stoichiometric accuracy without the degradation risks associated with the free base [3].